molecular formula C10H7FN2O2S B1388359 2-(3-Fluorophenylamino)-thiazole-4-carboxylic acid CAS No. 1170442-73-5

2-(3-Fluorophenylamino)-thiazole-4-carboxylic acid

Cat. No. B1388359
M. Wt: 238.24 g/mol
InChI Key: FURRDAGMYARYJM-UHFFFAOYSA-N
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Description

“2-(3-Fluorophenylamino)-thiazole-4-carboxylic acid” is a complex organic compound. It is related to 3-Fluorophenylacetic acid, which has been used as a building block to synthesize the pentaamine and bis-heterocyclic libraries .


Synthesis Analysis

The synthesis of related compounds involves the reaction of 3-fluorobenzoic acid hydrazide with carbon disulfide in a potassium base medium, providing the potassium salt of 3-fluorophenyldithiocarbazinic acid. Subsequently, the reaction with hydrazine hydrate provided 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3 H-1,2,4-triazole-3-thione .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as X-ray diffraction and Density Functional Theory (DFT). DFT is used to calculate the molecular structure, and the results are consistent with the X-ray diffraction results .


Chemical Reactions Analysis

Related compounds have been involved in reactions such as protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed using techniques such as FTIR, 1 H and 13 C NMR, and MS spectroscopies .

Safety And Hazards

Safety data sheets for related compounds indicate that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

2-(3-fluoroanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2S/c11-6-2-1-3-7(4-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURRDAGMYARYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenylamino)-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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